molecular formula C8H8ClN5O3 B3214286 Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 113960-08-0

Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B3214286
CAS No.: 113960-08-0
M. Wt: 257.63 g/mol
InChI Key: BPKMKAUUBLTSEE-UHFFFAOYSA-N
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Description

Historical Context of Imidazotetrazine Antineoplastic Agents

The discovery of imidazotetrazines originated in 1979 with Robert Stone’s synthetic work at Aston University, which focused on nitrogen-rich heterocycles. Early investigations revealed that 3-(2-chloroethyl)imidazotetrazine derivatives exhibited unprecedented antitumor activity in murine models, leading to the identification of mitozolomide as a lead compound. Clinical trials in the 1980s demonstrated mitozolomide’s potent cytotoxicity but also uncovered severe hematopoietic toxicity, including irreversible thrombocytopenia, which halted its development.

Temozolomide emerged as a methyl-substituted analogue with improved tolerability, achieving FDA approval in 1999 for glioblastoma treatment. Its success underscored the importance of balancing reactive intermediate generation with systemic stability. The structural dichotomy between mitozolomide’s 2-chloroethyl group and temozolomide’s methyl substituent established foundational principles for rational prodrug design in this class.

Table 1: Key Historical Milestones in Imidazotetrazine Development

Year Event Significance
1979 Synthesis of first imidazotetrazines by Stone et al. Established core bicyclic scaffold
1983 U.S. Patent 4,560,692 covering mitozolomide and temozolomide Protected intellectual property for clinical development
1985 Phase I trials reveal mitozolomide’s hematological toxicity Pivotal shift toward methyl-substituted derivatives
1999 FDA approval of temozolomide (Temodar®) Validated imidazotetrazines as clinically viable antineoplastics

Structural Evolution from Mitozolomide to Chloroethyl-Substituted Analogues

Mitozolomide’s molecular architecture features three critical elements:

  • Imidazotetrazine core : Facilitates pH-dependent ring opening to generate reactive triazene intermediates
  • N3-(2-chloroethyl) group : Source of chloroethyldiazonium ions capable of DNA interstrand cross-linking
  • C8-carbamoyl substituent : Modulates solubility and stability characteristics

Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate introduces two strategic modifications:

  • Retention of mitozolomide’s N3-chloroethyl group
  • Substitution of C8-carbamoyl with methyl ester functionality

Table 2: Structural Comparison of Representative Imidazotetrazines

Compound N3 Substituent C8 Substituent DNA Interaction Type
Mitozolomide 2-Chloroethyl Carbamoyl Interstrand cross-links
Temozolomide Methyl Carbamoyl O6-methylguanine adducts
Methyl 3-(2-chloroethyl)-... 2-Chloroethyl Methyl ester Cross-linking (predicted)

The esterification at C8 represents an effort to optimize physicochemical properties while preserving the chloroethyl group’s capacity for bifunctional alkylation. This structural evolution reflects lessons from temozolomide’s pharmacokinetic profile, where oral bioavailability and blood-brain barrier penetration were enhanced through small hydrophobic substituents.

Rationale for N3-(2-Chloroethyl) Functionalization in Prodrug Design

The 2-chloroethyl group’s inclusion serves three interrelated biochemical purposes:

  • Enhanced DNA Cross-Linking Potential
    Unlike temozolomide’s monofunctional methylation, chloroethyl derivatives generate bis-electrophilic species capable of forming cytotoxic interstrand cross-links. Hydrolysis produces chloroethyldiazonium ions (5b ) that undergo sequential alkylation:
    $$
    \text{ClCH}2\text{CH}2\text{N}2^+ \rightarrow \text{ClCH}2\text{CH}2^+ + \text{N}2 \uparrow
    $$
    The chloroethyl carbocation reacts with guanine O6 positions, followed by intramolecular cyclization to form ethano-guanine adducts.

  • Extended Biological Half-Life
    Chloroethyl intermediates exhibit greater stability compared to methylating agents, permitting prolonged interaction with DNA repair machinery. Kinetic studies demonstrate chloroethyldiazonium’s half-life of 3.8 hours versus 0.3 hours for methyldiazonium.

  • Circumvention of MGMT-Mediated Resistance
    O6-methylguanine-DNA methyltransferase (MGMT) repairs O6-alkylation but cannot resolve ethano-adducts, potentially overcoming a key resistance mechanism in temozolomide-refractory tumors.

The methyl ester at C8 introduces steric and electronic effects that modulate hydrolysis kinetics. Ester groups generally accelerate imidazotetrazine ring opening compared to carbamoyl substituents, potentially enhancing prodrug activation rates. However, this must be balanced against potential instability in plasma, necessitating careful formulation strategies.

Mechanistic Summary:

  • pH-dependent ring opening generates methyltriazene intermediate
  • Spontaneous decomposition yields chloroethyldiazonium ion
  • Sequential DNA alkylation produces interstrand cross-links
  • Cross-links evade MGMT repair, triggering apoptotic signaling

Properties

IUPAC Name

methyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O3/c1-17-7(15)5-6-11-12-14(3-2-9)8(16)13(6)4-10-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKMKAUUBLTSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921247
Record name Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113960-08-0
Record name Methyl-3-(2-chloroethyl)-4-oxoimidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113960080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a compound belonging to the imidazotetrazine class, notable for its potential biological activities, particularly in cancer treatment. This compound features a bicyclic structure that combines imidazole and tetrazine functionalities, which are known for their reactivity and therapeutic applications. The chloroethyl substituent enhances its cytotoxic properties, making it a candidate for further investigation as an antitumor agent.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H8_8ClN5_5O3_3
  • CAS Number : 113960-08-0

Synthesis

The synthesis of this compound typically involves multiple steps that allow for modifications to enhance biological activity. The methods used highlight its versatility and potential for optimization in medicinal chemistry applications.

Antitumor Properties

This compound exhibits significant antitumor activity. Its mechanism of action is believed to be similar to that of temozolomide (TMZ), a well-established chemotherapeutic agent. The compound induces DNA damage through alkylation processes that lead to cell death in cancerous cells. The presence of the chloroethyl group is crucial for its cytotoxic effects, enhancing its ability to penetrate cellular membranes and interact with DNA effectively .

The mechanism of action involves the following key processes:

  • Alkylation of DNA : The compound can generate reactive intermediates such as diazonium ions through hydrolytic ring-opening reactions under neutral or alkaline conditions. These intermediates react with nucleophiles in DNA, leading to methylation at various sites on the DNA molecule .
  • Cell Cycle Interference : Interaction studies have shown that this compound binds to proteins involved in cell cycle regulation, which is critical for understanding its therapeutic potential against various cancers.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other imidazotetrazine derivatives:

Compound NameStructureUnique Features
TemozolomideTemozolomide StructureWell-established antitumor agent; prodrug requiring metabolic activation
Nor-temozolomideNor-temozolomide StructureActive form of temozolomide; direct alkylating agent
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazineSimilar Compound StructureLacks chloroethyl group; lower reactivity compared to methyl derivative

The unique aspect of this compound lies in its enhanced reactivity due to the chloroethyl substituent and its potential for selective cytotoxicity against tumor cells.

Case Studies

Several studies have highlighted the effectiveness of imidazotetrazine derivatives in various cancer models:

  • Study on Glioblastoma Cells : A comparative study demonstrated that phenolic esters of TMZ exhibited increased potency against glioblastoma cell lines by up to five-fold compared to TMZ itself. This suggests that structural modifications can significantly enhance biological activity .
  • Resistance Mechanisms : Research indicated that compounds similar to this compound could overcome resistance mechanisms associated with O6-methyl guanine-DNA methyl transferase (MGMT), a common challenge in glioma treatments .

Chemical Reactions Analysis

Hydrolysis and Activation Pathways

Under physiological conditions (pH 7.4), the imidazotetrazine core undergoes pH-dependent hydrolysis to generate reactive intermediates:

  • Step 1 : Hydrolytic ring opening at the C4 carbonyl group produces the open-chain triazene MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) as the primary intermediate .

  • Step 2 : MTIC fragments to release AIC (5-aminoimidazole-4-carboxamide) and a 2-chloroethyldiazonium ion (ClCH2CH2N2+) .

The 2-chloroethyl group introduces distinct reactivity compared to unsubstituted imidazotetrazines. In aqueous solutions, the chloroethyldiazonium ion undergoes elimination and hydrolysis , forming:

  • Chloroethanol (ClCH2CH2OH)

  • Alkylated phosphate adducts (e.g., ClCH2CH2OPO3H2) .

Alkylation Mechanism

The 2-chloroethyldiazonium ion acts as the ultimate DNA-alkylating species , targeting nucleophilic sites on guanine (e.g., O6, N7) and adenine (N3). Key features:

  • Reactivity : The chloroethyl group enhances electrophilicity compared to methyl analogues, increasing DNA crosslinking potential .

  • Kinetics : Alkylation occurs within 30–60 minutes under physiological conditions, with a half-life of ~4 hours for diazonium ion decomposition .

Stability and Degradation

Stability studies in buffered solutions (pH 7.4, 37°C) reveal:

ParameterValue
Hydrolysis half-life (t₁/₂)2.1 ± 0.3 hours
Major degradation productsAIC (82%), Chloroethanol (15%)

Data derived from ¹H-NMR tracking of aqueous decomposition .

Synthetic Routes

The compound is synthesized via TMZ analogue derivatization :

  • TMZ Acid Formation :

    • TMZ (1a) is hydrolyzed with nitrous acid to yield 3-methyl-4-oxo-imidazo[5,1-d] tetrazine-8-carboxylic acid (TMZ acid) .

  • Acyl Chloride Intermediate :

    • TMZ acid reacts with thionyl chloride (SOCl2) and DMF to form 3-methyl-4-oxo-imidazo...-8-carbonyl chloride .

  • Esterification :

    • The acyl chloride is treated with methanol to yield the methyl ester .

    • Yield : ~79% (based on analogous ester syntheses) .

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (DMSO-d6)δ 8.85 (s, 1H, imidazo-H), 4.55 (t, J=7.5 Hz, 2H, CH2Cl), 3.89 (s, 3H, COOCH3) .
IR 1740 cm⁻¹ (C=O ester), 1623 cm⁻¹ (C=O amide) .
HRMS [M + Na]+: m/z 289.0321 (calc. 289.0315) .

Comparative Reactivity

The 2-chloroethyl substituent alters reactivity relative to TMZ:

  • Enhanced electrophilicity : Increased DNA alkylation efficiency (5-fold vs. TMZ in glioblastoma models) .

  • Complex degradation : Competing hydrolysis and elimination pathways reduce bioavailability compared to methyl analogues .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among imidazotetrazines lie in substituents at the N3 and C8 positions (Table 1):

Compound N3 Substituent C8 Substituent Key Structural Features
Target Compound 2-Chloroethyl Methyl ester Enhanced alkylation potential; ester group improves lipophilicity
Temozolomide (TMZ) Methyl Carboxamide Prodrug requiring hydrolysis for activation; MGMT-sensitive
Mitozolomide (MTZ) 2-Chloroethyl Carboxamide Potent alkylator; limited clinical use due to toxicity
Ethyl 3-methyl-4-oxo derivative Methyl Ethyl ester Lower antitumor activity vs. chloroethyl analogues
Hexyl 3-methyl-4-oxo derivative Methyl Hexyl ester Improved lipophilicity but reduced potency

Antitumor Potency

  • Target Compound : Exhibits broad-spectrum activity against glioma and leukemia cells (HL-60), with survival rates <10% at 40 µg/mL. The chloroethyl group enhances DNA cross-linking, bypassing MGMT-mediated resistance .
  • TMZ : IC50 values vary (20–100 µM) depending on MGMT expression; less potent against hematological cancers .
  • MTZ : High potency (IC50 ~1 µM) but severe hematological toxicity limits clinical use .

Pharmacokinetic Properties

  • Water Solubility : The methyl ester group in the target compound improves solubility (logP ~0.5) compared to TMZ (logP ~0.2) and MTZ (logP ~1.1) .
  • Stability : The chloroethyl derivative decomposes in alcohols to release 2-azahypoxanthine, a cytotoxic metabolite, whereas TMZ degrades to MTIC under physiological conditions .

Research Findings and Clinical Relevance

Preclinical Studies

  • Ester vs. Amide Derivatives : Esters (e.g., target compound) show 4–5× higher potency than carboxamides (e.g., TMZ) in HL-60 cells due to improved membrane permeability .
  • MGMT-Independent Activity : Chloroethyl-substituted derivatives circumvent MGMT repair mechanisms, making them effective in TMZ-resistant gliomas .

Limitations and Toxicity

  • The target compound’s chloroethyl group increases myelosuppression risk, mirroring MTZ’s toxicity profile .
  • Modifying the ester chain (e.g., hexyl or methoxybenzyl groups) reduces toxicity but compromises potency .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate be optimized, and what analytical methods validate its purity and structure?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as alkylation or esterification of precursor imidazotetrazine derivatives. For example, evidence from similar compounds (e.g., diethyl 8-cyano-imidazo[1,2-a]pyridine derivatives) suggests using one-pot reactions with controlled temperature and pH to minimize side products . Structural validation requires tandem techniques:

  • 1H/13C NMR : Assign peaks for the chloroethyl group (δ ~3.6–4.2 ppm for CH2Cl) and ester carbonyl (δ ~165–170 ppm).
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C9H10ClN5O3: 272.0543).
  • IR : Identify ester C=O stretching (~1740 cm⁻¹) and tetrazine ring vibrations (~1600 cm⁻¹) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Stability studies should employ accelerated degradation protocols. For example:

  • pH-dependent hydrolysis : Test aqueous solutions at pH 2 (simulated gastric fluid), 7.4 (physiological), and 9 (alkaline) at 37°C, monitoring degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-reference with structurally related compounds like temozolomide, which degrades above 120°C .

Advanced Research Questions

Q. How do computational models predict the reactivity of the chloroethyl group in alkylation reactions, and how can experimental data resolve discrepancies in predicted vs. observed adduct formation?

  • Methodology :

  • DFT calculations : Model the chloroethyl group’s electrophilicity using software like Gaussian or ORCA. Compare activation energies for nucleophilic attack (e.g., by DNA guanine’s N7 position) with experimental kinetics from LC-MS/MS adduct profiling .
  • Contradiction resolution : If simulations predict faster alkylation than observed, consider steric hindrance from the ester group or solvent effects. Validate via kinetic isotope effect (KIE) studies or substituent variation .

Q. What mechanistic insights explain conflicting cytotoxicity data between in vitro cell lines and in vivo tumor models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., 14C-labeled compound). Compare bioavailability with temozolomide, which is activated by spontaneous hydrolysis at physiological pH .
  • Hypothesis testing : If in vitro potency exceeds in vivo efficacy, investigate metabolic inactivation (e.g., esterase-mediated hydrolysis of the methyl ester). Use inhibitors like bis-para-nitrophenyl phosphate (BNPP) in cell assays to isolate metabolic pathways .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing impurities?

  • Methodology :

  • 2k factorial design : Vary factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%). Use HPLC to quantify yield and impurity levels (e.g., unreacted precursor or dechlorinated byproducts).
  • Response surface modeling : Identify optimal conditions using software like Minitab or JMP. For example, higher temperatures may accelerate alkylation but increase decomposition—balance via Pareto front analysis .

Methodological Frameworks for Research Design

Q. How can this compound’s mechanism of action be integrated into existing theoretical frameworks for DNA alkylating agents?

  • Methodology : Link experimental data to the "alkylation damage-repair" model. For example:

  • MGMT (O6-methylguanine-DNA methyltransferase) assay : Compare repair kinetics of adducts formed by this compound versus temozolomide using recombinant MGMT and gel electrophoresis.
  • Theoretical alignment : If adducts evade MGMT repair (unlike temozolomide’s O6-methylguanine), propose a revised framework emphasizing chloroethyl adduct stability .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in biological activity data?

  • Methodology :

  • ANOVA with post-hoc tests : Compare IC50 values across synthesis batches. If variability exceeds 20%, investigate sources (e.g., residual solvents via GC-MS or crystallinity differences via XRD).
  • Multivariate analysis : Use principal component analysis (PCA) to correlate impurity profiles (e.g., HPLC peaks) with reduced potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

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